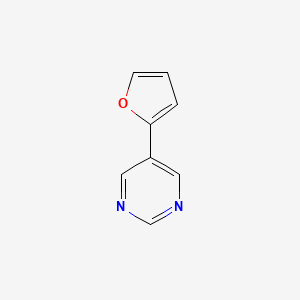

5-(Furan-2-yl)pyrimidine

描述

Structure

3D Structure

属性

CAS 编号 |

63558-71-4 |

|---|---|

分子式 |

C8H6N2O |

分子量 |

146.15 g/mol |

IUPAC 名称 |

5-(furan-2-yl)pyrimidine |

InChI |

InChI=1S/C8H6N2O/c1-2-8(11-3-1)7-4-9-6-10-5-7/h1-6H |

InChI 键 |

SIPOYUWCPURHBA-UHFFFAOYSA-N |

规范 SMILES |

C1=COC(=C1)C2=CN=CN=C2 |

产品来源 |

United States |

Synthetic Methodologies for 5 Furan 2 Yl Pyrimidine and Its Derivatives

Retrosynthetic Analysis and Strategic Design Principles

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves breaking down a target molecule into simpler precursor structures. wikipedia.org This process is repeated until commercially available or easily synthesized starting materials are identified.

The primary disconnection for 5-(furan-2-yl)pyrimidine involves the C-C bond between the C5 position of the pyrimidine (B1678525) ring and the C2 position of the furan (B31954) ring. This disconnection leads to two key synthons: a pyrimidine synthon with a positive charge or an electrophilic character at the C5 position, and a furan synthon with a negative charge or a nucleophilic character at the C2 position, or vice versa.

This retrosynthetic disconnection points towards a forward synthesis that utilizes a cross-coupling reaction. The choice of the actual reagents (synthetic equivalents) for these synthons is crucial for the success of the synthesis.

Based on the disconnection approach, the logical precursors for the synthesis of this compound are a suitably functionalized pyrimidine and a functionalized furan.

For the pyrimidine moiety, a common and commercially available precursor is a 5-halopyrimidine, such as 5-bromopyrimidine (B23866) or 5-iodopyrimidine. The halogen atom at the C5 position renders this carbon electrophilic and susceptible to coupling reactions.

For the furan moiety, two main types of precursors are employed, depending on the chosen cross-coupling strategy:

Organoboron reagents: 2-Furylboronic acid or its esters (e.g., pinacol (B44631) esters) are frequently used in Suzuki-Miyaura coupling reactions. These reagents are generally stable and can be prepared or are commercially available.

Organotin reagents: 2-(Tributylstannyl)furan (B54039) is a key precursor for Stille coupling reactions. While effective, the toxicity of organotin compounds is a significant drawback.

The availability of these precursors is a key factor in the design of a practical and efficient synthesis.

Direct Coupling Reactions for Furan-Pyrimidine Scaffolds

Transition metal-catalyzed cross-coupling reactions are powerful and versatile methods for the formation of C-C bonds and are widely employed in the synthesis of biaryl and heteroaryl compounds.

The formation of the furan-pyrimidine linkage is most commonly achieved through palladium- or nickel-catalyzed cross-coupling reactions. These reactions offer high efficiency and functional group tolerance.

The Suzuki-Miyaura coupling reaction involves the reaction of an organoboron compound with an organic halide or triflate, catalyzed by a palladium or nickel complex. mdpi.comorgsyn.org This reaction is one of the most widely used methods for the synthesis of biaryl compounds due to its mild reaction conditions and the low toxicity of the boron-containing reagents.

While a specific protocol for the synthesis of this compound via Suzuki-Miyaura coupling is not extensively detailed in the provided search results, a closely related procedure for the synthesis of 5-(furan-3-yl)pyrimidine (B15053580) using a nickel catalyst provides a valuable template. orgsyn.orgwikipedia.org The reaction conditions can be adapted for the synthesis of the 2-yl isomer. A representative protocol would involve the coupling of a 5-halopyrimidine with 2-furylboronic acid in the presence of a palladium or nickel catalyst, a base, and a suitable solvent.

| Entry | Pyrimidine Substrate | Furan Substrate | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | 5-Bromopyrimidine | 2-Furylboronic acid | Pd(PPh3)4 | K3PO4 | 1,4-Dioxane | 80-100 | Not specified |

| 2 | 5-Iodopyrimidine | 2-Furylboronic acid | PdCl2(dppf) | Na2CO3 | DME/H2O | 90 | Not specified |

| 3 | 5-Bromopyrimidine | 2-Furylboronic acid pinacol ester | NiCl2(PCy3)2 | K3PO4 | t-Amyl alcohol | 120 | High (by analogy) orgsyn.org |

The Stille coupling reaction is another powerful palladium-catalyzed cross-coupling reaction that involves the reaction of an organotin compound with an organic halide or triflate. While it is a highly versatile and efficient method for C-C bond formation, the toxicity of the organotin reagents is a significant concern.

The synthesis of this compound via a Stille coupling would typically involve the reaction of a 5-halopyrimidine with 2-(tributylstannyl)furan in the presence of a palladium catalyst and a suitable solvent. The choice of catalyst and ligands is crucial for the efficiency of the reaction.

| Entry | Pyrimidine Substrate | Furan Substrate | Catalyst | Ligand | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | 5-Bromopyrimidine | 2-(Tributylstannyl)furan | Pd(PPh3)4 | - | Toluene | 110 | Not specified |

| 2 | 5-Iodopyrimidine | 2-(Tributylstannyl)furan | Pd2(dba)3 | P(2-furyl)3 | DMF | 80 | Not specified |

C-H Activation Methodologies

Direct C-H activation represents a more atom-economical approach, avoiding the pre-functionalization of starting materials required in traditional cross-coupling. nih.gov In this strategy, a transition metal catalyst, typically palladium, activates a C-H bond on one of the heterocyclic rings, allowing for direct coupling with a suitable partner. mdpi.comnih.govrsc.org

The synthesis of this compound can be envisioned through two primary C-H activation pathways:

C-H arylation of furan: A palladium catalyst can activate the C2-H bond of the furan ring, followed by coupling with a 5-halopyrimidine. This approach has been demonstrated for the arylation of furans with various aryl bromides. mdpi.com

C-H arylation of pyrimidine: Alternatively, the C5-H bond of the pyrimidine ring can be activated and coupled with a 2-halofuran. Direct C-H arylation has been successfully applied to various pyrimidine derivatives, such as pyrrolo[2,3-d]pyrimidines. rsc.org

These reactions often require an oxidant and specific ligands to facilitate the catalytic cycle. While specific examples for the direct coupling of unsubstituted furan and pyrimidine are still emerging, the principles established in related systems provide a clear blueprint for this synthetic route. rsc.orgresearchgate.net

| Approach | Substrate 1 (C-H source) | Substrate 2 (Halide source) | Catalyst System | Key Features |

| Furan C-H Activation | Furan | 5-Bromopyrimidine | Pd(OAc)₂, Ligand, Base | Avoids synthesis of organofuran reagents. |

| Pyrimidine C-H Activation | Pyrimidine | 2-Bromofuran | Pd(OAc)₂, Ligand, Base | Potentially more challenging due to the electronics of the pyrimidine ring. |

Cycloaddition Reactions and Annulation Strategies

Cycloaddition reactions provide powerful methods for constructing the heterocyclic rings of the target molecule from acyclic or simpler cyclic precursors.

Diels-Alder Type Cycloadditions

The Diels-Alder reaction, a [4+2] cycloaddition, can be utilized in two main ways to construct precursors to the this compound system.

Furan as the Diene: Furan and its derivatives can act as the four-π-electron component (diene) in Diels-Alder reactions, although their aromaticity can make them less reactive than acyclic dienes. nih.govrsc.orgresearchgate.net Reaction with a suitable dienophile, such as an acetylene (B1199291) derivative bearing precursors to the pyrimidine ring's nitrogen atoms, could form a 7-oxanorbornadiene (B1225131) intermediate. Subsequent aromatization and ring transformation would be required to yield the final product. Intramolecular versions of this reaction have proven effective for creating complex scaffolds. youtube.com

Inverse-Electron-Demand Diels-Alder (IEDDA): In this variant, an electron-deficient diene reacts with an electron-rich dienophile. Pyrimidines, or more commonly their precursors like 1,3,5-triazines, can function as electron-poor dienes. enamine.net The reaction of a 1,3,5-triazine (B166579) with an electron-rich dienophile, such as an enamine or ynamine derived from a furan precursor, would form the pyrimidine ring. The initial cycloadduct typically undergoes a retro-Diels-Alder reaction to expel a stable molecule (e.g., N₂) and aromatize to the pyrimidine. wur.nlfao.org

[X+Y] Cycloadditions for Pyrimidine Ring Formation

The construction of the pyrimidine ring itself can be achieved through various cycloaddition strategies, most notably [3+3] and [4+2] annulations. mdpi.com

A [3+3] cycloaddition approach would involve the condensation of a three-carbon dielectrophile with a three-atom nucleophilic component. For instance, a 1,3-dicarbonyl compound bearing a furan-2-yl substituent at the C2 position could react with an amidine or urea (B33335) derivative. This is the basis of the classical Pinner pyrimidine synthesis. mdpi.com

A [4+2] cycloaddition strategy involves the reaction of a four-atom component with a two-atom component. For example, a 1,3-diazabutadiene (containing the N-C-N fragment) substituted with a furan ring could react with an alkyne or a ketene (B1206846) acetal (B89532) to form the pyrimidine ring. mdpi.com

Condensation and Ring-Closing Methodologies

Classical condensation reactions remain a cornerstone for pyrimidine synthesis. The most widely used method is the Pinner synthesis , which involves the condensation of a 1,3-dicarbonyl compound with an amidine. slideshare.netslideshare.netyoutube.com

To synthesize this compound, this method would start with a 1,3-dicarbonyl compound that already contains the furan-2-yl moiety. A suitable precursor would be 3-(furan-2-yl)-3-oxopropanal (B13286573) or its synthetic equivalent. Condensation of this β-ketoaldehyde with formamidine (B1211174) under acidic or basic conditions would lead to the direct formation of the this compound ring through a cyclization-dehydration sequence. This approach is highly modular, as variations in the amidine component can introduce substituents at the 2-position of the pyrimidine ring. bu.edu.egnih.gov

| Precursor 1 (C-C-C fragment) | Precursor 2 (N-C-N fragment) | Method | Description |

| 3-(Furan-2-yl)-3-oxopropanal | Formamidine | Pinner Synthesis | Acid or base-catalyzed condensation followed by cyclization and dehydration to form the pyrimidine ring. |

| Ethyl 2-(furan-2-yl)-3-oxobutanoate | Guanidine (B92328) | Modified Pinner Synthesis | Condensation yields a 2-amino-4-methyl-5-(furan-2-yl)-6-hydroxypyrimidine derivative. |

Biginelli and Hantzsch Analogue Reactions

The Biginelli and Hantzsch reactions are powerful, well-established multicomponent reactions (MCRs) for the synthesis of dihydropyrimidines and dihydropyridines, respectively. These reactions can be adapted to produce precursors that lead to this compound derivatives, typically by employing furan-2-carbaldehyde as the aldehyde component.

The Biginelli reaction, first reported in 1891, is a one-pot cyclocondensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea or thiourea (B124793). wikipedia.org When furan-2-carbaldehyde is used, the reaction yields 4-(furan-2-yl)-3,4-dihydropyrimidin-2(1H)-ones. These dihydropyrimidine (B8664642) structures are valuable intermediates that can be further modified. The reaction is typically catalyzed by Brønsted or Lewis acids. wikipedia.org

Similarly, the Hantzsch reaction, developed in 1881, involves the condensation of an aldehyde, two equivalents of a β-ketoester, and an ammonia (B1221849) source (like ammonium (B1175870) acetate) to form a 1,4-dihydropyridine. wikipedia.org Subsequent oxidation leads to the corresponding pyridine (B92270) derivative. Using furan-2-carbaldehyde in this synthesis provides a route to furan-substituted pyridine analogues, which share a structural relationship with the target pyrimidine system. Both reactions are highly valued for their operational simplicity and ability to generate molecular complexity in a single step.

| Reaction | Aldehyde | β-Dicarbonyl | Amine/Urea Source | Catalyst/Conditions | Product Type | Yield |

| Biginelli | Furan-2-carbaldehyde | Ethyl Acetoacetate | Urea | Acid catalyst (e.g., HCl, PTSA) | 4-(Furan-2-yl)-dihydropyrimidinone | Good to Excellent |

| Biginelli | Furan-2-carbaldehyde | Acetylacetone | Thiourea | CaCl2, Refluxing EtOH | 4-(Furan-2-yl)-dihydropyrimidinethione | High amazonaws.com |

| Hantzsch | Furan-2-carbaldehyde | Ethyl Acetoacetate | Ammonium Acetate | Ceric Ammonium Nitrate (B79036) (CAN), Solvent-free | 4-(Furan-2-yl)-1,4-dihydropyridine | Good to Excellent nih.gov |

Reactions Involving Pyrimidine Precursors and Furan Functionalization

An alternative and highly effective strategy for synthesizing this compound involves the functionalization of a pre-existing pyrimidine ring. This approach typically utilizes modern transition-metal-catalyzed cross-coupling reactions, which allow for the precise formation of a C-C bond at the C-5 position of the pyrimidine nucleus.

The most common methods in this category are the Suzuki-Miyaura and Stille couplings.

Suzuki-Miyaura Coupling : This reaction involves the coupling of a halide (or triflate) with an organoboron compound, catalyzed by a palladium or nickel complex. nih.gov To synthesize this compound, 5-bromopyrimidine is reacted with furan-2-boronic acid. Nickel catalysts, such as NiCl2(PCy3)2, have been shown to be particularly effective for coupling heteroaryl halides with heteroaryl boronic acids, sometimes outperforming traditional palladium catalysts. orgsyn.orgorgsyn.org

Stille Coupling : The Stille reaction couples an organohalide with an organotin compound (organostannane) in the presence of a palladium catalyst. wikipedia.orgorganic-chemistry.org The synthesis of this compound can be achieved by reacting 5-bromopyrimidine with 2-(tributylstannyl)furan. A key advantage of organostannanes is their stability to air and moisture, though their toxicity is a significant drawback. organic-chemistry.org

These cross-coupling methods offer a high degree of functional group tolerance and are invaluable for creating specific, targeted derivatives that may be difficult to access through multicomponent reactions.

| Coupling Reaction | Pyrimidine Precursor | Furan Reagent | Catalyst | Base | Solvent | Yield |

| Suzuki-Miyaura | 5-Bromopyrimidine | Furan-2-boronic acid | Pd(PPh3)4 | K2CO3 | Dioxane/H2O | ~91% nih.gov |

| Suzuki-Miyaura (Ni-catalyzed) | 5-Bromopyrimidine | Furan-3-boronic acid | NiCl2(PCy3)2 | K3PO4 | t-Amyl Alcohol | 83% orgsyn.org |

| Stille | 5-Iodouridine | 2-(Tributylstannyl)furan | Pd(PPh3)4 | - | Dioxane | Good |

Multi-component Reactions (MCRs) for Furan-Pyrimidine Synthesis

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the starting materials. windows.net This approach aligns with the principles of green chemistry by reducing the number of synthetic steps, minimizing waste, and saving time and energy. nih.gov Beyond the classic Biginelli and Hantzsch reactions, other MCRs have been developed for the synthesis of complex pyrimidine systems.

For instance, novel iridium-catalyzed MCRs have been reported for the regioselective synthesis of highly substituted pyrimidines from amidines and up to three different alcohols. nih.gov This sustainable method proceeds through a sequence of condensation and dehydrogenation steps, liberating only hydrogen and water as byproducts. By selecting appropriate alcohol precursors, this methodology could potentially be adapted for the synthesis of furan-substituted pyrimidines. Another approach involves the one-pot synthesis of chromone-fused pyrimidine derivatives through the microwave-assisted reaction of 3-formylchromone, an amine, and paraformaldehyde, demonstrating the power of MCRs in rapidly building complex heterocyclic frameworks. rsc.org

| MCR Type | Reactant 1 | Reactant 2 | Reactant 3 (+ Reactant 4) | Catalyst/Conditions | Product Type |

| Iridium-catalyzed | Amidine | Primary Alcohol | Secondary Alcohol | [PN5P-Ir] complex | Unsymmetrically substituted pyrimidine |

| Microwave-assisted | 3-Formylchromone | p-Toluidine | Paraformaldehyde | Microwave, Solvent-free | Chromone-fused pyrimidine |

Green Chemistry Approaches in this compound Synthesis

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net In the synthesis of this compound, green approaches are increasingly being adopted to improve sustainability, efficiency, and safety.

Performing reactions without a solvent minimizes waste, reduces environmental impact, and can simplify product purification. Solvent-free conditions are often achieved by heating the neat reactant mixture or by using mechanochemical methods like grinding or ball milling. rsc.org For instance, the Biginelli reaction to produce dihydropyrimidines can be effectively carried out under solvent-free conditions, often aided by microwave irradiation. nih.gov Similarly, Hantzsch synthesis of dihydropyridines has been successfully performed at room temperature under solvent-free conditions using ceric ammonium nitrate (CAN) as a catalyst, offering high yields in short reaction times. nih.gov These methods are directly applicable to syntheses involving furan-2-carbaldehyde.

The use of efficient and recyclable catalysts is a cornerstone of green chemistry. In the synthesis of furan- and pyrimidine-containing molecules, a variety of sustainable catalytic systems have been employed.

Acid Catalysts : Mild and reusable acid catalysts are often used for Biginelli and Hantzsch reactions. L-proline has been shown to be an effective organocatalyst for the synthesis of fused pyrimidines in water, providing a metal-free and environmentally friendly option. acs.org

Transition Metal Catalysts : In cross-coupling reactions, significant progress has been made in developing highly efficient catalyst systems. Modern nickel catalysts can replace more expensive palladium catalysts in Suzuki-Miyaura couplings for the synthesis of bi-heterocyclic compounds like this compound. orgsyn.org

Nanocatalysts : Novel nanocatalysts, such as copper immobilized on layered double hydroxides, have been developed for the efficient multicomponent synthesis of other nitrogen heterocycles like pyrazoles, demonstrating high activity, stability, and recyclability. nih.gov Such technologies hold promise for pyrimidine synthesis.

Microwave (MW) and ultrasound (US) irradiation are alternative energy sources that can dramatically accelerate reaction rates, increase yields, and improve product purity compared to conventional heating methods. mdpi.comnih.gov

Microwave-Assisted Synthesis : MW heating is characterized by its rapid and uniform heating of the reaction mixture. It has been widely applied to MCRs like the Biginelli reaction and for the synthesis of various fused pyrimidine systems, often under solvent-free conditions. nih.govmdpi.comnih.gov The synthesis of chromone-fused pyrimidines from 3-formylchromone is a prime example where microwave irradiation provides the product in 98% yield without any solvent. rsc.org

Ultrasound-Assisted Synthesis : Sonochemistry utilizes the energy of acoustic cavitation to enhance chemical reactivity. Ultrasound irradiation has been successfully used to promote the synthesis of a wide range of pyrimidine derivatives, including carbonitrile-functionalized tetrahydropyrimidines, leading to higher yields and significantly reduced reaction times compared to conventional methods. nih.govorientjchem.org This technique is particularly effective for heterogeneous reactions and offers a powerful tool for green synthesis. orientjchem.org

| Green Technique | Reaction Type | Reactants | Conditions | Advantages |

| Solvent-Free | Hantzsch Reaction | 5-Bromothiophene-2-carboxaldehyde, 1,3-diones, NH4OAc | CAN, Room Temp | Reduced waste, simple workup nih.gov |

| Catalysis | Suzuki Coupling | 5-Bromopyrimidine, Furan-3-boronic acid | NiCl2(PCy3)2, K3PO4 | Use of cheaper, earth-abundant metal orgsyn.org |

| Microwave | Biginelli Reaction | Aldehydes, Dimedone, Urea | Microwave, Solvent-free | Rapid, high yield nih.gov |

| Ultrasound | Pyrimidine Synthesis | Aldehydes, Malononitrile, Urea | Morpholine, H2O, Room Temp | Reduced reaction time, high yield orientjchem.org |

Stereoselective Synthesis of Chiral Derivatives

The synthesis of chiral derivatives of this compound is a specialized area of organic chemistry that focuses on the creation of enantiomerically pure or enriched compounds. These chiral molecules are of significant interest in medicinal chemistry and materials science, where the three-dimensional arrangement of atoms can profoundly influence biological activity or material properties. While specific examples of the stereoselective synthesis of chiral this compound derivatives are not extensively documented in publicly available literature, several established asymmetric methodologies can be proposed for their preparation. These strategies generally fall into two main categories: the stereoselective functionalization of a pre-existing this compound scaffold or the construction of one of the heterocyclic rings in a stereoselective manner.

Asymmetric Catalysis on Pre-functionalized Scaffolds

One plausible approach to introduce chirality is through the asymmetric transformation of a functional group attached to the this compound core. This can be achieved using chiral catalysts that can differentiate between enantiotopic faces or groups of a prochiral substrate.

Asymmetric Hydrogenation: If a derivative of this compound contains an unsaturated bond, such as a carbon-carbon double bond in an appended side chain, asymmetric hydrogenation can be employed to create one or more stereocenters. Chiral transition-metal complexes, often based on rhodium, ruthenium, or iridium with chiral phosphine (B1218219) ligands, are effective for such transformations. For instance, the asymmetric hydrogenation of unsaturated morpholines has been successfully achieved with excellent enantioselectivities using a rhodium catalyst with a large-bite-angle bisphosphine ligand. rsc.org A similar strategy could be envisioned for a suitably substituted this compound derivative. The asymmetric hydrogenation of N-heteroaromatic compounds, like pyridinium (B92312) salts, has also been demonstrated to yield chiral piperidines with high enantiomeric excess, suggesting that the pyrimidine ring itself could potentially undergo a stereoselective reduction under specific conditions. unimi.it

Asymmetric Michael Addition: The introduction of a chiral center can also be accomplished via a conjugate addition to a Michael acceptor derivative of this compound. Chiral organocatalysts, such as cinchona alkaloid-derived squaramides, have been successfully used to catalyze the enantioselective 1,4-Michael addition of nucleophiles to 2-enoylpyridines, yielding optically active heterocyclic derivatives. rsc.org This methodology could be adapted for a this compound derivative bearing an α,β-unsaturated ketone or ester moiety.

Stereoselective Ring Construction

An alternative strategy involves the construction of either the pyrimidine or the furan ring using a chiral auxiliary or a chiral catalyst to control the stereochemistry of the newly formed ring.

From Chiral Furan Precursors: The synthesis of chiral furan derivatives is a well-established field, with methods including organocatalytic and enantioselective approaches, chemoenzymatic kinetic resolution, and the use of carbohydrates from the chiral pool. researchgate.net A chiral furan derivative could serve as a precursor for the subsequent construction of the pyrimidine ring. For example, a diastereoselective synthesis could be designed where a chiral furan precursor reacts with a 1,3-dicarbonyl compound and an N-C-N fragment to form the desired chiral this compound derivative.

Asymmetric Cyclization: The pyrimidine ring itself could be constructed in an enantioselective manner. For instance, a highly enantioselective cyclopropanation has been reported for the synthesis of chiral pyrimidine-substituted diester D-A cyclopropanes from N1-vinylpyrimidines. rsc.org While this example involves a pre-existing pyrimidine, it highlights the potential for asymmetric reactions to build complex chiral structures attached to the pyrimidine ring.

Challenges and Future Outlook

The successful stereoselective synthesis of chiral this compound derivatives would depend on several factors, including the choice of the synthetic strategy, the nature of the substituents on the heterocyclic rings, and the development of highly selective catalyst systems. The potential for catalyst deactivation by the nitrogen atoms of the pyrimidine ring is a challenge that needs to be considered in transition-metal-catalyzed reactions. unimi.it

Future research in this area will likely focus on the design of novel chiral ligands and organocatalysts that are effective for substrates containing the this compound scaffold. The development of diastereodivergent methodologies would also be of great interest, as it would allow access to all possible stereoisomers of a given chiral derivative. researchgate.net

Due to the lack of specific examples in the literature for the stereoselective synthesis of chiral derivatives of this compound, a data table with detailed research findings cannot be provided at this time. The methodologies described above represent plausible synthetic routes based on established principles of asymmetric synthesis for related heterocyclic compounds.

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Conformational and Electronic Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 5-(furan-2-yl)pyrimidine in solution. One-dimensional (¹H and ¹³C) NMR provides initial information on the chemical environment of protons and carbons, while more advanced two-dimensional techniques are essential for unambiguous signal assignment and conformational analysis.

Two-dimensional (2D) NMR experiments are critical for establishing the precise bonding framework and spatial relationships within this compound.

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are spin-spin coupled, typically through two or three bonds. For this compound, COSY spectra would reveal correlations between the adjacent protons on the furan (B31954) ring (H-3' and H-4') and between H-4' and H-5'). On the pyrimidine (B1678525) ring, a correlation would be expected between H-4 and H-6 if their coupling is resolved.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment maps protons directly to the carbons they are attached to, providing definitive ¹H-¹³C one-bond correlations. This is invaluable for assigning the carbon signals of the molecule based on the more easily assigned proton spectrum.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information on longer-range couplings (typically 2-4 bonds) between protons and carbons. This technique is crucial for connecting the furan and pyrimidine rings, as it would show a correlation between the furan protons (e.g., H-3') and the pyrimidine carbon at the point of attachment (C-5), and vice-versa. It also helps in assigning quaternary (non-protonated) carbons.

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment detects protons that are close to each other in space, regardless of whether they are connected through bonds. NOESY is particularly useful for determining the preferred conformation of the molecule in solution, such as the dihedral angle between the furan and pyrimidine rings, by observing through-space interactions between protons on the two different rings.

The following table summarizes the expected 2D NMR correlations for this compound, with numbering as shown in the accompanying figure. Chemical shifts are hypothetical and based on typical values for similar structures. chemicalbook.commodgraph.co.uk

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for this compound

| Position | Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) | Key NOESY Correlations |

|---|---|---|---|---|---|

| 2 | C/H | 9.15 | 158.5 | H-2 → C-4, C-6 | H-2 ↔ H-6 |

| 4 | C/H | 8.90 | 157.0 | H-4 → C-2, C-5, C-6 | H-4 ↔ H-3' |

| 5 | C | - | 120.0 | - | - |

| 6 | C/H | 8.90 | 157.0 | H-6 → C-2, C-4, C-5 | H-6 ↔ H-5' |

| 2' | C | - | 148.0 | - | - |

| 3' | C/H | 6.80 | 110.0 | H-3' → C-2', C-4', C-5', C-5 | H-3' ↔ H-4, H-4' |

| 4' | C/H | 6.55 | 112.0 | H-4' → C-2', C-3', C-5' | H-4' ↔ H-3', H-5' |

| 5' | C/H | 7.60 | 144.0 | H-5' → C-2', C-3', C-4' | H-5' ↔ H-6 |

Computational chemistry plays a significant role in modern structural elucidation. Quantum mechanical methods, such as Density Functional Theory (DFT), are widely used to predict NMR chemical shifts. researchgate.netnih.gov By calculating the magnetic shielding tensors for each nucleus in a computationally optimized geometry of this compound, theoretical ¹³C and ¹⁵N NMR spectra can be generated.

Comparison of these predicted spectra with experimental data provides a powerful tool for verifying spectral assignments. researchgate.netnih.gov Discrepancies between calculated and observed shifts can indicate conformational differences between the computed gas-phase (or implicitly solvated) structure and the actual structure in solution.

¹⁵N NMR is particularly informative for heterocyclic compounds. The two nitrogen atoms in the pyrimidine ring are in distinct chemical environments (N-1 and N-3) and are expected to have different chemical shifts. These shifts are highly sensitive to factors like protonation, hydrogen bonding, and substituent effects, providing a sensitive probe of the electronic structure at the nitrogen centers. DFT calculations are often essential for the correct assignment of ¹⁵N signals. researchgate.net

While solution-state NMR provides information on molecules in a dynamic, solvated environment, solid-state NMR (SS-NMR) spectroscopy offers insights into the structure and behavior of molecules in the crystalline or amorphous solid state. researchgate.net This technique is especially crucial for studying polymorphism—the ability of a compound to exist in multiple crystal forms. Different polymorphs can have distinct physical properties, and SS-NMR is a primary tool for their characterization.

In a solid-state ¹³C Cross-Polarization Magic-Angle Spinning (CP/MAS) NMR spectrum, the chemical shifts are highly sensitive to the local molecular environment, including molecular conformation and intermolecular packing. Consequently, different polymorphs of this compound would be expected to produce distinct SS-NMR spectra, with different chemical shifts and/or multiplicities for the same carbon atom. This allows for the identification and quantification of different polymorphic forms in a bulk sample. researchgate.net While specific polymorphic studies on this compound are not widely reported, the technique remains a vital tool for characterizing the solid forms of pyrimidine derivatives.

X-ray Crystallography for Solid-State Molecular Architecture and Crystal Packing

Analysis of the crystal structure reveals that the molecule is nearly planar, with a small dihedral angle between the planes of the furan and pyrimidine rings. This planarity suggests a significant degree of electronic conjugation between the two aromatic systems.

Table 2: Selected Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Dihedral Angle (Pyrimidine-Furan) | ~5.1° |

| C5-C2' Bond Length | ~1.45 Å |

The parent compound, this compound, is achiral. However, if a chiral center is introduced into the molecule, for instance, by substitution on either ring, a pair of enantiomers is formed. X-ray crystallography is a powerful method for determining the absolute configuration (i.e., the actual three-dimensional arrangement of atoms, designated as R or S) of a single enantiomer. nih.govspark904.nl

This is typically achieved through anomalous dispersion. When the crystal is irradiated with X-rays of a suitable wavelength, heavy atoms in the structure scatter the X-rays with a phase shift. This effect, known as anomalous scattering, breaks Friedel's law, meaning that reflections from opposite sides of a crystal plane (hkl and -h-k-l) no longer have identical intensities. nih.govsemanticscholar.org By carefully measuring these intensity differences, the absolute configuration of the molecule in the crystal can be determined unambiguously, often expressed through the Flack parameter. This method is indispensable in pharmaceutical and natural product chemistry for assigning the stereochemistry of chiral molecules. nih.gov

The way molecules pack together in a crystal is governed by a network of intermolecular interactions. rsc.orgias.ac.in In the crystal structure of this compound, the arrangement of molecules is directed by weak hydrogen bonds and π-π stacking interactions.

Given the absence of strong hydrogen bond donors (like O-H or N-H), the dominant interactions are weak C-H···N and C-H···O hydrogen bonds, where a hydrogen atom on one molecule interacts with a nitrogen atom of the pyrimidine ring or the oxygen atom of the furan ring on a neighboring molecule. researchgate.nettandfonline.com

Additionally, the planar aromatic rings facilitate π-π stacking. In the crystal lattice, molecules are arranged in offset stacks, where the pyrimidine ring of one molecule overlaps with the furan ring of the molecule above or below it. These collective interactions create a stable, three-dimensional supramolecular architecture. tandfonline.comnih.gov

Table 3: Potential Intermolecular Interactions in Crystalline this compound

| Interaction Type | Donor (D) | Acceptor (A) | Description |

|---|---|---|---|

| Weak Hydrogen Bond | C-H (Pyrimidine) | N (Pyrimidine) | Forms chains or dimers, linking molecules head-to-tail. |

| Weak Hydrogen Bond | C-H (Furan) | N (Pyrimidine) | Links furan and pyrimidine moieties of adjacent molecules. |

| Weak Hydrogen Bond | C-H (Pyrimidine/Furan) | O (Furan) | Involves the furan oxygen as a weak hydrogen bond acceptor. |

| π-π Stacking | Pyrimidine Ring | Furan Ring | Offset stacking between the electron-deficient pyrimidine and electron-rich furan rings. |

Co-crystallization Studies and Supramolecular Assembly

While specific single-crystal X-ray diffraction data for this compound co-crystals are not extensively reported in the literature, the principles of supramolecular chemistry allow for a detailed prediction of its assembly in the solid state. The molecule's structure, featuring both hydrogen bond acceptors and aromatic surfaces, dictates its potential for forming ordered crystalline lattices through various non-covalent interactions.

The nitrogen atoms of the pyrimidine ring are primary hydrogen bond acceptors. In the presence of suitable hydrogen bond donors (e.g., carboxylic acids, phenols), this compound is expected to form robust supramolecular synthons, such as the well-characterized acid-pyrimidine heterosynthon. researchgate.net Furthermore, weaker C–H···N and C–H···O (involving the furan oxygen) interactions are anticipated to play a significant role in stabilizing the crystal packing.

Mass Spectrometry for Fragmentation Pathway Analysis and Isotopic Profiling

Mass spectrometry is an essential tool for determining the molecular weight and elemental composition of this compound and for elucidating its structure through controlled fragmentation.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, enabling the unambiguous determination of its elemental composition. For this compound, the theoretical exact mass can be calculated from its molecular formula, C₈H₆N₂O. This calculated mass serves as a benchmark for experimental verification.

| Parameter | Value |

|---|---|

| Molecular Formula | C₈H₆N₂O |

| Theoretical Exact Mass ([M]⁺) | 146.04801 Da |

| Elemental Composition (by mass) | C: 65.75%, H: 4.14%, N: 19.17%, O: 10.95% |

Experimental determination of the mass of the protonated molecule, [M+H]⁺, using techniques like electrospray ionization (ESI) coupled with an Orbitrap or Fourier Transform Ion Cyclotron Resonance (FT-ICR) analyzer, would be expected to yield a value within a few parts per million (ppm) of the theoretical mass of 147.05582 Da, confirming the elemental formula. mdpi.comresearchgate.net

Tandem mass spectrometry (MS/MS) is employed to induce and analyze the fragmentation of a selected precursor ion, providing valuable structural information. For the [M+H]⁺ ion of this compound, collision-induced dissociation (CID) would likely initiate fragmentation pathways characteristic of both the furan and pyrimidine rings.

A plausible fragmentation pathway involves the following steps:

Loss of Carbon Monoxide (CO): A characteristic fragmentation of the furan ring involves the loss of a neutral CO molecule (28 Da), leading to the formation of a cyclopropenyl-like cation. ed.ac.uk

Cleavage of the Inter-ring Bond: Scission of the C-C bond connecting the two heterocyclic rings can occur, resulting in ions corresponding to the individual protonated furan and pyrimidine rings or their fragments.

Pyrimidine Ring Fragmentation: The pyrimidine ring typically fragments via the sequential loss of hydrogen cyanide (HCN) molecules (27 Da). sapub.org

| Proposed Fragment Ion (Structure) | Neutral Loss | Theoretical m/z |

|---|---|---|

| [C₇H₇N₂]⁺ (Loss of CO from furan) | CO | 119.06 |

| [C₅H₅O]⁺ (Protonated furanyl cation) | C₃H₂N₂ | 81.03 |

| [C₄H₃N₂]⁺ (Pyrimidinyl cation) | C₄H₄O | 79.03 |

| [C₇H₆NO]⁺ (Loss of HCN from pyrimidine) | HCN | 120.04 |

Ion mobility spectrometry (IMS) is a technique that separates ions in the gas phase based on their size, shape, and charge. While specific experimental IMS data for this compound are not currently available in the scientific literature, the technique offers significant potential for its structural analysis. IMS could be used to determine the rotational-averaged collision cross-section (CCS) of the protonated molecule. This experimental CCS value could then be compared with theoretical values calculated for different conformers to gain insight into its three-dimensional shape in the gas phase. Furthermore, IMS could readily distinguish this compound from structural isomers, such as 2-(Furan-3-yl)pyrimidine, which would exhibit different drift times and CCS values due to their distinct shapes.

Vibrational Spectroscopy for Functional Group and Bond Characterization

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a detailed fingerprint based on its functional groups and skeletal structure.

Fourier Transform Infrared (FTIR) spectroscopy is a powerful method for identifying the functional groups and characterizing the bonding within this compound. The spectrum is expected to show distinct absorption bands corresponding to the vibrational modes of the furan and pyrimidine rings. Based on extensive studies of these individual heterocycles and their derivatives, a detailed assignment of the principal vibrational modes can be made. ias.ac.inglobalresearchonline.net

Key expected vibrational modes include:

Aromatic C-H Stretching: Bands in the 3100-3000 cm⁻¹ region are characteristic of the C-H stretching vibrations on both the furan and pyrimidine rings.

Ring Stretching (C=C and C=N): A series of complex bands between 1600 cm⁻¹ and 1300 cm⁻¹ corresponds to the stretching vibrations of the C=C and C=N bonds within the aromatic systems.

C-O-C Stretching: The stretching of the C-O-C ether linkage in the furan ring is expected to produce a strong, characteristic band, typically around 1250-1020 cm⁻¹.

C-H In-Plane and Out-of-Plane Bending: The fingerprint region (below 1000 cm⁻¹) will be rich with bands from C-H in-plane and out-of-plane bending vibrations, which are highly sensitive to the substitution pattern of the rings.

| Wavenumber Range (cm⁻¹) | Assignment | Ring of Origin |

|---|---|---|

| 3100 - 3000 | Aromatic C-H Stretching | Furan & Pyrimidine |

| 1600 - 1550 | C=N and C=C Ring Stretching | Pyrimidine |

| 1550 - 1450 | C=C Ring Stretching | Furan & Pyrimidine |

| 1260 - 1230 | Asymmetric C-O-C Stretching | Furan |

| 1100 - 1000 | Ring Breathing / C-H In-plane Bending | Furan & Pyrimidine |

| 950 - 750 | C-H Out-of-plane Bending | Furan & Pyrimidine |

Raman Spectroscopy for Symmetrical Vibrations and Crystal Lattice Modes

Raman spectroscopy is a powerful non-destructive technique that provides detailed information about the vibrational modes of a molecule. It is particularly sensitive to non-polar, symmetric vibrations, making it complementary to IR spectroscopy. For this compound, Raman analysis can elucidate the characteristic vibrations of both the pyrimidine and furan rings. Symmetrical stretching and breathing modes of these aromatic rings, which are often weak in IR spectra, typically produce strong and sharp signals in Raman spectra. s-a-s.org

In the solid state, low-frequency Raman spectroscopy is instrumental in probing the external crystal lattice vibrational modes, also known as phonons. spectroscopyonline.comspectroscopyonline.com These modes, which typically appear below 200 cm⁻¹, are highly sensitive to the crystalline structure, polymorphism, and intermolecular interactions within the crystal. spectroscopyonline.com Analysis of these phonon modes can provide valuable information on the packing and orientation of this compound molecules in its crystalline form. While specific experimental Raman data for this compound is not extensively published, the expected vibrational modes can be assigned based on known frequencies for pyrimidine and furan derivatives. researchgate.netmalayajournal.org

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Ring System |

|---|---|---|

| C-H Stretching | 3100 - 3000 | Furan & Pyrimidine |

| C=C Stretching | 1650 - 1430 | Furan & Pyrimidine |

| Ring Breathing/Stretching | 1000 - 800 | Furan & Pyrimidine |

| C-H In-plane Bending | 1300 - 1000 | Furan & Pyrimidine |

| Lattice Modes (Phonons) | < 200 | Crystal |

Electronic and Chiroptical Spectroscopy for Electronic Transitions and Chirality

The electronic properties and, where applicable, the chirality of furan-pyrimidine compounds are investigated using electronic and chiroptical spectroscopic methods. These techniques probe the transitions of electrons between different energy levels within the molecule.

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. In conjugated systems like this compound, the most common transitions are π → π* and n → π*. libretexts.org The extensive conjugation between the furan and pyrimidine rings is expected to result in strong absorption in the UV region. The position of the maximum absorption (λmax) and the molar absorptivity (ε) are characteristic of the compound's electronic structure. A study on a related pyrimidine derivative, 6-Bromo-3-(6-(2,6-dichlorophenyl)-2-(morpolinomethylamino) pyrimidine4-yl) -2H-chromen-2-one (BT10M), identified a maximum absorption at 275 nm, which is indicative of the electronic transitions within the pyrimidine core. nih.gov This provides a reference for the expected absorption characteristics of this compound.

| Compound | λmax (nm) | Solvent/Conditions | Reference |

|---|---|---|---|

| BT10M (A Pyrimidine Derivative) | 275 | Methanol and Acetonitrile (1:1) | nih.gov |

The parent compound, this compound, is achiral and therefore does not exhibit optical activity. Consequently, it will not produce a signal in Circular Dichroism (CD) or Optical Rotatory Dispersion (ORD) spectroscopy. wikipedia.org

However, these chiroptical techniques are indispensable for characterizing chiral derivatives of this compound. wikipedia.org If a chiral center is introduced into the molecule, for instance, through a chiral substituent, the resulting enantiomers will interact differently with plane-polarized and circularly polarized light. wikipedia.orgwikipedia.org CD spectroscopy measures the differential absorption of left and right circularly polarized light, yielding positive or negative signals (Cotton effects) that are highly sensitive to the molecule's three-dimensional structure. nih.gov ORD measures the variation of the angle of optical rotation with the wavelength of light. wikipedia.org These techniques are crucial for determining the absolute configuration and conformational preferences of chiral molecules, as has been demonstrated for other chiral pyrimidine systems like nucleosides. acs.orgnih.gov

| Technique | Principle | Application to Chiral Furan-Pyrimidines |

|---|---|---|

| Circular Dichroism (CD) | Differential absorption of left and right circularly polarized light. | Determination of absolute configuration and secondary structure. |

| Optical Rotatory Dispersion (ORD) | Variation of optical rotation with wavelength. | Confirmation of chirality and analysis of Cotton effects. |

Fluorescence spectroscopy is a highly sensitive method used to study the photophysical properties of molecules that luminesce. The process involves exciting a molecule to a higher electronic state with light of a specific wavelength, followed by the emission of light at a longer wavelength as the molecule returns to its ground state. While some pyrimidine derivatives are non-fluorescent, others exhibit significant fluorescence upon substitution. nih.gov The introduction of certain functional groups can enhance fluorescence intensity and modulate the emission wavelength.

A detailed study of a related derivative, 5-(2-(dimethylamino)-6-methoxypyrimidin-4-yl)-furan-2-carbaldehyde, provides insight into the potential fluorescent properties of this class of compounds. The fluorescence quantum yield (QY), a measure of the efficiency of the fluorescence process, was determined for this molecule in ethanol. researchgate.net The significant quantum yield suggests that substituted furan-pyrimidine systems can be effective fluorophores.

| Excitation Wavelength (λex, nm) | Quantum Yield (QY, %) |

|---|---|

| 385 | 27.126 |

| 397 | 27.354 |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. researchgate.netirjweb.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. irjweb.comyoutube.com A large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and prone to electronic transitions. nih.gov

For 5-(Furan-2-yl)pyrimidine, the electron-rich furan (B31954) ring is expected to contribute significantly to the HOMO, indicating its role as the primary site for electron donation. Conversely, the electron-deficient pyrimidine (B1678525) ring is likely to dominate the LUMO, marking it as the electron-accepting region. Visualization of these orbitals provides a clear map of their spatial distribution. youtube.comyoutube.com

Table 1: Illustrative Frontier Molecular Orbital Energies from DFT Calculations This table presents typical data obtained from DFT calculations for heterocyclic compounds similar to this compound to illustrate the expected values.

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -6.2 to -6.8 | Highest energy orbital containing electrons; indicates electron-donating ability. |

| LUMO | -0.8 to -1.5 | Lowest energy orbital without electrons; indicates electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 4.7 to 5.7 | Energy difference between LUMO and HOMO; indicates chemical stability and reactivity. |

Molecular Electrostatic Potential (MEP) Surface Mapping

Molecular Electrostatic Potential (MEP) surface mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.netmdpi.com The MEP surface is color-coded to represent different potential values: red and yellow areas indicate regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue areas denote regions of positive potential (electron-poor), which are favorable for nucleophilic attack. researchgate.net

In the case of this compound, an MEP map would be expected to show:

Negative Potential (Red/Yellow): Concentrated around the nitrogen atoms of the pyrimidine ring and the oxygen atom of the furan ring due to the high electronegativity and lone pairs of electrons on these atoms. These are the most likely sites for electrophilic attack or hydrogen bonding interactions.

Positive Potential (Blue): Located around the hydrogen atoms of both the furan and pyrimidine rings, indicating these are the most electron-deficient sites.

Neutral Potential (Green): Distributed over the carbon framework of the rings.

This visualization provides an intuitive understanding of how the molecule would interact with other charged or polar species. nih.gov

To quantify the insights gained from FMO and MEP analyses, a range of chemical reactivity descriptors derived from DFT can be calculated. chemrxiv.org

Chemical Hardness (η): Measures resistance to change in electron distribution. A higher value indicates greater stability.

Electronegativity (χ): Describes the ability of the molecule to attract electrons.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

Local Reactivity Descriptors , such as the Fukui function, pinpoint specific reactive sites within the molecule. semanticscholar.orgmdpi.com The condensed Fukui function (fk) predicts the most reactive atom for different types of attacks:

fk+: For nucleophilic attack (where the molecule accepts an electron). The atom with the highest fk+ value is the most likely site.

fk-: For electrophilic attack (where the molecule donates an electron). The atom with the highest fk- value is the preferred site.

fk0: For radical attack.

For this compound, it is anticipated that the pyrimidine ring would exhibit higher fk+ values, making it susceptible to nucleophilic attack, while the furan ring would show higher fk- values, indicating its favorability for electrophilic attack. mdpi.com

Table 2: Representative Global and Local Reactivity Descriptors This table shows typical conceptual DFT descriptors for heterocyclic systems, illustrating the expected reactivity patterns.

| Descriptor | Typical Value Range | Interpretation for this compound |

| Global Descriptors | ||

| Chemical Hardness (η) | 2.3 - 2.9 eV | Indicates moderate to high stability. |

| Electrophilicity Index (ω) | 1.5 - 2.5 eV | Suggests a moderate electrophilic character. |

| Local Descriptors (Fukui Function) | ||

| Max fk+ | > 0.1 | Likely located on a carbon atom of the pyrimidine ring. |

| Max fk- | > 0.1 | Likely located on a carbon atom of the furan ring. |

Conformational Analysis through Molecular Mechanics and Dynamics Simulations

A Potential Energy Surface (PES) map is generated by systematically changing a specific geometric parameter—in this case, the dihedral angle between the furan and pyrimidine rings—and calculating the molecule's potential energy at each step. researchgate.netmdpi.com This process reveals the energy landscape associated with the rotation.

For this compound, a relaxed PES scan would involve rotating the C-C bond from 0° to 360°. The resulting plot of energy versus dihedral angle would identify:

Energy Minima: Correspond to the most stable, low-energy conformations (conformers). These are likely to be non-planar arrangements where steric hindrance between the rings is minimized.

Energy Maxima: Represent transition states between stable conformers. These often occur at planar or perpendicular orientations where steric repulsion or unfavorable orbital overlap is maximized. mdpi.com

The torsional or rotational barrier is the energy required to rotate from one stable conformer to another. rsc.org It is calculated as the difference in energy between the lowest-energy conformer (global minimum on the PES) and the highest-energy transition state. biomedres.usbiomedres.us This value is a direct measure of the molecule's flexibility around the connecting bond. A low barrier indicates that the rings can rotate relatively freely at room temperature, while a high barrier suggests a more rigid structure. For this compound, the barrier is primarily influenced by steric interactions between the hydrogen atoms on the adjacent rings.

Table 3: Illustrative Conformational Analysis Data This table provides expected values for the conformational analysis of linked aromatic rings like this compound.

| Parameter | Description | Expected Value |

| Stable Dihedral Angle | The angle between the planes of the furan and pyrimidine rings in the lowest energy state. | 20° - 45° |

| Rotational Barrier | The energy required to rotate from the stable conformation through the planar transition state. | 4 - 10 kcal/mol |

Solvent Effects on Conformation

The conformation of this compound, particularly the dihedral angle between the furan and pyrimidine rings, is influenced by its surrounding environment. Computational studies can simulate these effects by modeling the molecule in different solvents. Molecular dynamics (MD) simulations and quantum mechanical calculations using implicit or explicit solvent models are employed to understand how intermolecular forces, such as hydrogen bonding and electrostatic interactions, govern the molecule's preferred three-dimensional structure. ub.edunih.gov

In nonpolar solvents, the conformation is primarily determined by intramolecular forces, such as steric hindrance and conjugation effects, favoring a near-planar arrangement to maximize π-electron delocalization between the two aromatic rings. In polar protic solvents like water or methanol, solvent molecules can form hydrogen bonds with the nitrogen atoms of the pyrimidine ring. nih.gov These specific interactions can alter the charge distribution and rotational energy barrier, potentially stabilizing different conformations compared to the gas phase or nonpolar media. ub.eduresearchgate.net Similarly, polar aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO) can influence the conformational profile through strong dipole-dipole interactions. nih.gov Computational analyses provide a free energy surface that reveals the most stable conformers in a given solvent and the energy barriers for interconversion between them. ub.edu

| Solvent | Solvent Type | Predicted Dominant Interaction | Expected Effect on Conformation |

|---|---|---|---|

| Gas Phase | N/A | Intramolecular Sterics/Conjugation | Near-planar, lowest energy conformation |

| Chloroform | Nonpolar | Weak electrostatic screening | Favors intramolecular interactions, similar to gas phase ub.edu |

| Water | Polar Protic | Hydrogen bonding with pyrimidine nitrogens | Stabilization of specific non-planar conformers nih.govresearchgate.net |

| DMSO | Polar Aprotic | Dipole-dipole interactions | Potential shift in conformational equilibrium nih.gov |

Prediction of Spectroscopic Parameters via Ab Initio and DFT Methods

Ab initio and Density Functional Theory (DFT) methods are instrumental in predicting the spectroscopic properties of molecules like this compound. researchgate.net These calculations provide insights into the relationship between molecular structure and spectral data, aiding in the interpretation of experimental results. The B3LYP functional is a commonly used method that offers a good balance between accuracy and computational cost for determining various molecular properties. researchgate.net

Theoretical calculations can accurately predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants. The Gauge-Invariant Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a standard approach for calculating NMR parameters. globalresearchonline.net By computing the magnetic shielding tensors for each nucleus, a theoretical NMR spectrum can be generated. nih.gov These predictions are crucial for assigning signals in experimental spectra to specific atoms within the molecule. Calculations can be performed for the molecule in the gas phase or by incorporating solvent models to more closely mimic experimental conditions. rsc.org

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Furan C2' | - | ~145 |

| Furan H3' | ~6.6 | ~110 |

| Furan H4' | ~6.5 | ~112 |

| Furan H5' | ~7.6 | ~144 |

| Pyrimidine H2 | ~9.1 | ~158 |

| Pyrimidine H4/H6 | ~8.9 | ~157 |

| Pyrimidine C5 | - | ~125 |

The vibrational spectrum (Infrared and Raman) of this compound can be simulated through computational methods. After optimizing the molecular geometry to find its lowest energy state, harmonic vibrational frequency calculations are performed. globalresearchonline.net These calculations yield the frequencies and intensities of the fundamental vibrational modes. The results can be used to assign experimental IR and Raman bands to specific molecular motions, such as C-H stretching, C=C and C=N ring stretching, and out-of-plane bending modes. globalresearchonline.netmit.edu For furan and its derivatives, characteristic ring C-C symmetric and asymmetric stretching vibrations are typically observed between 1414-1033 cm⁻¹. globalresearchonline.net

Time-dependent density functional theory (TD-DFT) is a powerful method for predicting the electronic absorption spectra (UV-Vis) of molecules. globalresearchonline.net This approach calculates the energies of electronic transitions from the ground state to various excited states. For this compound, these calculations can predict the maximum absorption wavelengths (λmax), oscillator strengths (a measure of transition probability), and the nature of the transitions, such as π→π* or n→π*. globalresearchonline.netcore.ac.uk This information is invaluable for understanding the electronic structure and photophysical properties of the compound.

| Transition | Predicted λmax (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| S₀ → S₁ | ~310 | 0.05 | n→π |

| S₀ → S₂ | ~275 | 0.45 | π→π (HOMO → LUMO) |

| S₀ → S₃ | ~240 | 0.30 | π→π* |

Computational Studies on Reaction Mechanisms and Transition States

DFT calculations are widely used to investigate the mechanisms of chemical reactions involving heterocyclic compounds. rsc.orgrsc.org For this compound, these studies can map out the potential energy surface for various transformations, such as electrophilic aromatic substitution, nucleophilic attack, or cycloaddition reactions. nih.gov By locating the transition state structures and calculating the activation energies (energy barriers), computational chemists can determine the most favorable reaction pathways. rsc.orgresearchgate.net This provides a detailed, atomistic understanding of reaction kinetics and selectivity, explaining why certain products are formed over others. For instance, studies can clarify the regioselectivity of reactions on either the furan or the pyrimidine ring. nih.govresearchgate.netnih.gov

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) Modeling

QSAR and QSPR are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). mdpi.commdpi.com For derivatives of this compound, a QSAR study would involve several key steps. nih.gov First, a set of molecular descriptors (numerical values that encode structural information) is calculated for each compound. These can include electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume), and topological descriptors. digitaloceanspaces.comresearchgate.net

Next, statistical methods such as Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN) are used to build a model that correlates these descriptors with the observed activity (e.g., enzyme inhibition, anticancer activity). nih.gov A robust QSAR model not only predicts the activity of new, untested compounds but also provides insight into the structural features that are crucial for the desired biological effect, thereby guiding the design of more potent molecules. nih.govresearchgate.net

| Component | Description | Example |

|---|---|---|

| Dataset | A series of related compounds with measured biological activity | Derivatives of this compound with varying substituents |

| Descriptors | Numerical representations of molecular structure and properties | HOMO/LUMO energies, molecular weight, logP, dipole moment |

| Statistical Method | Algorithm to correlate descriptors with activity | Multiple Linear Regression (MLR), Artificial Neural Network (ANN) nih.gov |

| Validation | Process to assess the model's predictive power | Cross-validation (e.g., Leave-One-Out), external test set prediction nih.gov |

| Model Output | A mathematical equation for predicting activity | pIC₅₀ = β₀ + β₁(Descriptor₁) + β₂(Descriptor₂) + ... |

Descriptors for Molecular Interactions

Computational studies have been employed to understand the noncovalent interactions of this compound, which are fundamental to its role in supramolecular chemistry and materials science. While specific ligand-receptor binding affinity and in vitro enzyme kinetics data for this compound are not extensively detailed in the available literature, theoretical calculations have shed light on its interaction capabilities.

A notable computational investigation focused on the halogen bonding and π-stacking interactions of this compound (denoted as PrmF in the study) in co-crystals. mdpi.com Density Functional Theory (DFT) calculations were utilized to compute the interaction energies, revealing the dominant forces driving molecular assembly. These studies indicate that while weak hydrogen bonding (such as C–H···O or C–H···N interactions) is present, it is the halogen bonding and π-stacking interactions that play a more significant role in the solid-state structures of its co-crystals. mdpi.com This suggests that the pyrimidine and furan rings are key descriptors for its molecular interactions, providing sites for both electrophilic and nucleophilic interactions.

The study of such noncovalent interactions is critical for predicting how this compound might bind to biological targets, such as enzymes or receptors. The principles of halogen bonding and π-stacking are central to understanding ligand-receptor binding, and the computational data on this compound provides a foundational understanding for its potential in drug design, even in the absence of specific enzyme kinetic data.

Prediction of Spectroscopic Properties or Material Characteristics

Computational chemistry is a powerful tool for predicting the spectroscopic properties of molecules, which can aid in their experimental characterization. For this compound, DFT calculations have been successfully used to predict its Raman spectrum, providing a detailed assignment of its normal vibrational modes. mdpi.com

In a comparative study with pyrimidine, the introduction of the furan group was found to affect only a select number of the pyrimidine's normal modes. The most noticeable change was observed in the signature ring breathing mode, ν1. mdpi.com This theoretical analysis, which correlates well with experimental solid-state Raman spectroscopy, demonstrates the accuracy of computational methods in predicting the vibrational spectra of this class of compounds.

The table below presents a comparison of the experimental and computationally predicted Raman spectral features for this compound (PrmF). mdpi.com

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Predicted Frequency (cm⁻¹) |

| ν1 | 1005 | 1010 |

| Other modes | Various | Various |

Table 1: Comparison of Experimental and Predicted Raman Frequencies for this compound.

These computational predictions are invaluable for interpreting experimental spectra and for understanding the structural and electronic effects of substituting the pyrimidine ring with a furan moiety. Furthermore, the ability to accurately predict spectroscopic properties is a stepping stone towards the in silico design of novel materials with desired optical or electronic characteristics based on the this compound scaffold.

Chemical Reactivity and Derivatization of the 5 Furan 2 Yl Pyrimidine Core

Electrophilic and Nucleophilic Substitution Reactions

The distinct electronic natures of the furan (B31954) and pyrimidine (B1678525) rings govern their susceptibility to substitution reactions. The furan moiety is prone to electrophilic attack, whereas the pyrimidine ring is more susceptible to nucleophilic substitution.

The pyrimidine ring, as a 1,3-diazine, is characterized by its electron-deficient nature, which makes it generally resistant to electrophilic aromatic substitution. researchgate.net Instead, it readily undergoes nucleophilic substitution reactions, particularly when substituted with good leaving groups such as halogens. The electron-withdrawing character of the pyrimidine core is a key feature in its reactivity. researchgate.net

Functionalization often proceeds via the introduction of a leaving group, such as a halogen, onto the pyrimidine ring. For instance, hydroxy-substituted pyrimidines can be converted to their chloro derivatives using reagents like phosphoryl chloride. thieme-connect.de These halogenated intermediates are then versatile substrates for nucleophilic substitution, allowing for the introduction of various functional groups. A notable reaction is the nucleophilic aromatic substitution of hydrogen (SNArH), which has been utilized in the synthesis of 5-aryl-4-(5-nitrofuran-2-yl)-pyrimidines starting from a 5-bromo-4-(furan-2-yl)pyrimidine (B11883024) precursor. nih.gov

Table 1: Examples of Nucleophilic Substitution on the Pyrimidine Ring

| Starting Material | Reagent(s) | Product | Reaction Type | Reference |

|---|---|---|---|---|

| Pyrimidin-2-ol | POCl3 | 2-Chloropyrimidine | Halogenation | thieme-connect.de |

| 5-Bromo-4-(furan-2-yl)pyrimidine | Aryl boronic acid, Pd catalyst | 5-Aryl-4-(furan-2-yl)pyrimidine | Suzuki Coupling (via SNAr) | nih.gov |

| 4-Chloropyrimidine | NaN3 | 4-Azidopyrimidine | Nucleophilic Substitution | nih.gov |

In contrast to the pyrimidine ring, the furan moiety is a π-rich heterocycle, making it highly reactive towards electrophiles—reportedly 6 x 1011 times more reactive than benzene. chemicalbook.com Electrophilic substitution on the furan ring preferentially occurs at the C5 position (the C2 position being occupied by the pyrimidine ring). This regioselectivity is dictated by the superior stability of the cationic intermediate formed upon electrophilic attack at this position, which can be stabilized by three resonance structures. chemicalbook.comreddit.com

Common electrophilic substitution reactions for furan include halogenation, nitration, sulfonation, and Friedel-Crafts acylation. pharmaguideline.com However, due to the high reactivity of the furan ring, these reactions must often be conducted under mild conditions to avoid polymerization or the formation of polysubstituted products. pharmaguideline.com For example, nitration is typically carried out at low temperatures using a mild nitrating agent like acetyl nitrate (B79036). pharmaguideline.com Halogenation with chlorine or bromine can be vigorous, necessitating milder conditions, such as bromination with N-bromosuccinimide (NBS) or in the presence of dioxane at low temperatures, to achieve mono-substitution. pharmaguideline.comsmolecule.com

Table 2: Electrophilic Substitution Reactions on the Furan Moiety

| Reaction | Reagent(s) | Typical Position of Substitution | Product Type | Reference |

|---|---|---|---|---|

| Nitration | Acetyl nitrate, low temp. | C5 | 5-(5-Nitrofuran-2-yl)pyrimidine | pharmaguideline.com |

| Sulfonation | Pyridine-SO3 complex | C5 | 5-(Furan-2-yl)pyrimidine-5'-sulfonic acid | pharmaguideline.com |

| Bromination | NBS or Br2/dioxane, -5°C | C5 | 5-(5-Bromofuran-2-yl)pyrimidine | pharmaguideline.comsmolecule.com |

| Acylation | Acetic anhydride, mild acid catalyst | C5 | 1-(5-(Pyrimidin-5-yl)furan-2-yl)ethan-1-one | pharmaguideline.com |

Metalation and Lithiation Strategies for Further Functionalization

Metalation, particularly lithiation, is a powerful strategy for the regioselective functionalization of heterocyclic compounds. For the this compound core, both the furan and pyrimidine rings can be targeted depending on the reaction conditions and the presence of directing groups.

Deprotonation of the furan ring typically occurs at the most acidic C-H bond. For an unsubstituted furan, the C2 proton is the kinetic site of deprotonation due to inductive effects from the oxygen atom and stabilization of the resulting organolithium species. reddit.com In this compound, the C2 position of the furan is substituted, making the C5 proton the most likely site for lithiation. This lithiated intermediate can then be quenched with a variety of electrophiles to introduce new substituents at the C5 position of the furan ring.

Alternatively, the pyrimidine ring can be functionalized using ortho-directed metalation strategies. researchgate.net The presence of a directing group, such as an alkoxy group, on the pyrimidine ring can direct lithiation to an adjacent position (e.g., C4 or C6). Another approach is halogen-metal exchange. A halogenated precursor, such as 5-bromo-2-(furan-2-yl)pyrimidine, can be treated with an organolithium reagent (e.g., n-BuLi) at low temperatures to generate a lithiated pyrimidine species, which can subsequently react with electrophiles. thieme-connect.de

Ring Transformation and Expansion Reactions

The this compound core can undergo reactions that alter the heterocyclic frameworks themselves. These ring transformation and expansion reactions provide pathways to novel and structurally diverse heterocyclic systems.

Pyrimidine-to-pyrimidine ring transformations are well-documented and often proceed through an addition of nucleophile, ring opening, and ring closure (ANRORC) mechanism. clockss.org For example, treatment of substituted uracil (B121893) derivatives with nucleophiles like guanidine (B92328) can lead to the formation of isocytosines by displacing the N1-C2-N3 portion of the ring. clockss.org Similarly, 5-cyanouracils react with thioureas and guanidines to yield different pyrimidine structures. rsc.org

The furan ring can also participate in transformation reactions. Furanone derivatives have been shown to convert into pyrimidinone heterocycles upon reaction with amidines. researchgate.net Under oxidative conditions, the furan ring can be opened to yield highly reactive γ-ketoenal intermediates. nih.gov These intermediates can then be trapped or undergo intramolecular cyclization to form new carbocyclic or heterocyclic systems. For instance, benzofuran (B130515) ring opening followed by a furan recyclization process has been used to generate polysubstituted furans. researchgate.net

Heteroatom Introduction and Modification

The introduction and modification of heteroatoms (N, O, S, halogens) on the this compound scaffold are key strategies for modulating its electronic properties and biological activity.

As discussed previously, halogenation is a direct method to introduce heteroatoms onto the furan ring. pharmaguideline.com Nitration introduces a nitro group, which can be subsequently reduced to an amino group, providing a handle for further derivatization.

On the pyrimidine ring, the most common strategy involves the conversion of carbonyl groups (from pyrimidones) into chloro groups with reagents like POCl₃. thieme-connect.de These chloro substituents are excellent leaving groups and can be readily displaced by a wide range of nucleophiles, enabling the introduction of oxygen (alkoxides, hydroxides), sulfur (thiolates), and nitrogen (amines, azides) functionalities. For example, 2,4-dichloropyrimidines can be selectively substituted at the C4 and then the C2 position due to the higher reactivity of the C4 position, allowing for the stepwise introduction of different nucleophiles. The synthesis of pyrimidine derivatives through reactions with binucleophilic reagents like guanidine or thiourea (B124793) is another effective method for incorporating nitrogen and sulfur into the final structure. mdpi.com

Synthesis of Complex Polycyclic Systems Incorporating the Furan-Pyrimidine Scaffold

The this compound core serves as a valuable building block for the synthesis of more complex, fused polycyclic systems. These larger structures are of interest for their potential as advanced materials and pharmacophores.

One major strategy involves building a new ring onto the existing furan-pyrimidine scaffold. This can be achieved through intramolecular cyclization reactions. For example, a suitably functionalized pyrimidine, such as a 5-aryl-6-azidopyrimidine, can undergo thermal or photochemical cyclization via a nitrene intermediate to form a fused pyrido[2,3-d]pyrimidine (B1209978) system. nih.gov

Another approach is to construct the pyrimidine ring onto a pre-functionalized furan. The synthesis of furo[3,2-d]pyrimidines, for example, can be accomplished by reacting a 3-aminofuran derivative with formamidine (B1211174) acetate, which provides the necessary atoms to close the pyrimidine ring. mdpi.comnih.gov These fused furo[3,2-d]pyrimidine (B1628203) systems have been identified as potent inhibitors of the hedgehog signaling pathway. nih.gov Furthermore, palladium-catalyzed cross-coupling reactions, such as Sonogashira coupling, can be used to introduce alkynyl substituents onto the pyrimidine ring, which can then undergo cyclization to form fused systems like furo[2,3-d]pyrimidines. researchgate.net

Applications of 5 Furan 2 Yl Pyrimidine and Its Derivatives

Supramolecular Chemistry and Molecular Recognition

Supramolecular chemistry focuses on chemical systems composed of a discrete number of molecules, where the components are held together by non-covalent intermolecular forces. The structural features of 5-(Furan-2-yl)pyrimidine—containing hydrogen bond acceptors (pyrimidine nitrogens) and a π-rich system (furan and pyrimidine (B1678525) rings)—make it an excellent candidate for designing complex, self-assembling systems.

Host-Guest Systems and Complex Formation

Host-guest chemistry involves the complexation of a "guest" molecule within a larger "host" molecule. mdpi.com These interactions are governed by non-covalent forces and are fundamental to processes like molecular sensing and encapsulation. mdpi.comnih.gov While specific host-guest systems incorporating this compound are not extensively documented, the principles can be illustrated by related pyrimidine derivatives. For instance, studies on 5-Fluorouracil, another pyrimidine derivative, show its ability to act as a guest molecule entrapped within a supramolecular gel matrix. nih.gov The formation of hydrogen bonds between the guest (5-Fluorouracil) and the host (a sorbitol-based gelator) was confirmed, demonstrating how the pyrimidine core can participate in host-guest interactions. nih.gov The this compound scaffold, with its nitrogen atoms acting as hydrogen bond acceptors, is similarly well-suited for forming stable complexes with complementary host molecules.

Self-Assembly Processes

Self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. This process is crucial for creating functional nanomaterials. nih.gov Furan-containing derivatives have demonstrated a strong propensity for self-assembly into well-defined nanostructures. Research on pyrene-fused furan (B31954) derivatives shows their ability to form distinct nanostructures through a re-precipitation method, with the final morphology tunable by experimental conditions. nih.gov